4-Fluoro-3,5-diiodophenylboronic acid
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Overview
Description
4-Fluoro-3,5-diiodophenylboronic acid is an organoboron compound with the molecular formula C6H4BFI2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine and iodine atoms. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3,5-diiodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the iodination of 4-fluorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions on the phenyl ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3,5-diiodophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The fluorine and iodine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: For iodination and other oxidative transformations.
Reducing Agents: For reduction reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Fluoro-3,5-diiodophenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-diiodophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: The parent compound, used widely in organic synthesis.
4-Fluorophenylboronic Acid: Similar structure but lacks the iodine substituents.
3,5-Diiodophenylboronic Acid: Similar structure but lacks the fluorine substituent.
Uniqueness
4-Fluoro-3,5-diiodophenylboronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H4BFI2O2 |
---|---|
Molecular Weight |
391.72 g/mol |
IUPAC Name |
(4-fluoro-3,5-diiodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BFI2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H |
InChI Key |
CGTCFAPNEOYWOX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)I)F)I)(O)O |
Origin of Product |
United States |
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